Ivacaftor Acyl-Glucuronide
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Overview
Description
Ivacaftor Acyl-Glucuronide is a metabolite of Ivacaftor, a medication primarily used to treat cystic fibrosis. Ivacaftor functions as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, enhancing the transport of chloride ions across epithelial membranes . The acyl-glucuronide form is a result of the conjugation of Ivacaftor with glucuronic acid, a common metabolic pathway for drugs containing carboxylic acid groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ivacaftor Acyl-Glucuronide involves the conjugation of Ivacaftor with glucuronic acid. This process typically occurs in the liver, facilitated by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions include the presence of UDP-glucuronic acid and the enzyme UGT, which catalyzes the transfer of the glucuronic acid moiety to Ivacaftor .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the synthesis of Ivacaftor itself involves several steps, including the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol in an organic solvent .
Chemical Reactions Analysis
Types of Reactions: Ivacaftor Acyl-Glucuronide undergoes several types of reactions, including hydrolysis and transacylation. These reactions are significant in the context of drug metabolism and potential toxicity .
Common Reagents and Conditions: The hydrolysis of this compound can occur under physiological conditions, facilitated by enzymes such as esterases. Transacylation reactions involve the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules .
Major Products Formed: The primary products of these reactions include the parent drug Ivacaftor and various rearranged isomers of the glucuronide conjugate .
Scientific Research Applications
Ivacaftor Acyl-Glucuronide has several applications in scientific research:
Mechanism of Action
Ivacaftor Acyl-Glucuronide exerts its effects primarily through its formation and subsequent reactions in the body. The glucuronidation process enhances the solubility of Ivacaftor, facilitating its excretion. The acyl-glucuronide form can undergo hydrolysis and transacylation, potentially leading to the formation of reactive intermediates that may interact with proteins and other macromolecules .
Comparison with Similar Compounds
- Lumacaftor Acyl-Glucuronide
- Tezacaftor Acyl-Glucuronide
- Elexacaftor Acyl-Glucuronide
Comparison: Ivacaftor Acyl-Glucuronide is unique in its specific formation from Ivacaftor, a CFTR potentiator. While other acyl-glucuronides, such as those formed from Lumacaftor, Tezacaftor, and Elexacaftor, also result from glucuronidation, they differ in their parent compounds and specific metabolic pathways . This compound’s role in enhancing chloride ion transport distinguishes it from other similar compounds .
Properties
Molecular Formula |
C30H34N2O10 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2S,3S,6S)-6-[2-[3-tert-butyl-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-29(2,3)17-12-14(30(4,5)28(40)42-27-23(36)21(34)22(35)24(41-27)26(38)39)10-11-19(17)32-25(37)16-13-31-18-9-7-6-8-15(18)20(16)33/h6-13,21-24,27,34-36H,1-5H3,(H,31,33)(H,32,37)(H,38,39)/t21?,22-,23?,24-,27-/m0/s1 |
InChI Key |
MYKSIIDANBTOGD-LFJGPKAISA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C3=CNC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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